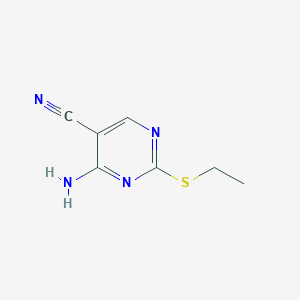

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-12-7-10-4-5(3-8)6(9)11-7/h4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCARNSWXSXOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429564 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-29-6 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a focus on relevant signaling pathways.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (Analog) |

| CAS Number | 16462-29-6 | 770-30-9 |

| Molecular Formula | C₇H₈N₄S | C₆H₆N₄S |

| Molecular Weight | 180.23 | 166.21 |

| Melting Point (°C) | Data not available | 240 - 242 |

| pKa (Predicted) | Not available | 1.23 ± 0.10 |

| Solubility (Predicted) | Not available | Soluble in water |

| Appearance | Data not available | Cream to Yellow Powder |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[1] | Keep in dark place, Inert atmosphere, Room temperature |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of structurally similar pyrimidine derivatives, the following spectral characteristics are expected:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the pyrimidine ring proton, and a broad singlet for the amino (NH₂) protons which would be D₂O exchangeable. Aromatic protons of similar compounds resonate in the region of δ 7.47–7.59 ppm, and amino protons show signals around δ 4.27 and 6.78 ppm.[2] |

| ¹³C NMR | Signals for the ethyl group carbons, four distinct signals for the pyrimidine ring carbons (one attached to the cyano group, one to the amino group, one to the ethylthio group, and one CH), and a signal for the nitrile carbon. |

| FT-IR (cm⁻¹) | - NH₂ stretching vibrations around 3478-3329 cm⁻¹.[3] - C≡N (nitrile) stretching vibration around 2212 cm⁻¹.[3] - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1640-1544 cm⁻¹.[3] - C-H stretching vibrations from the ethyl group. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 180.23. |

Experimental Protocols

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction. The following is a detailed methodology adapted from established protocols for similar compounds.[3]

Synthesis of this compound

This protocol is based on the multi-component reaction of an aldehyde, malononitrile, and an amidine.

Materials:

-

Appropriate aldehyde (e.g., formaldehyde or its synthetic equivalent)

-

Malononitrile

-

S-Ethylisothiourea hydrobromide (or a similar ethylthio-amidine precursor)

-

Sodium acetate

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Apparatus for filtration (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), S-ethylisothiourea hydrobromide (1 mmol), and sodium acetate (1 mmol).

-

Add a mixture of ethanol and water (e.g., 5 mL ethanol and 50 mL water) to the flask.

-

The reaction mixture is stirred and heated to reflux for a period of 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Workflow Diagram for the Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown promise as potent inhibitors of various protein kinases, suggesting their potential as anticancer agents. Specifically, related compounds have been investigated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, both of which are crucial in cancer progression.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway Diagram:

Caption: Simplified diagram of the VEGFR-2 signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many types of cancer, making it a key target for cancer therapy.

PI3K/Akt Signaling Pathway Diagram:

Caption: Overview of the PI3K/Akt signaling pathway in cancer.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in oncology. While comprehensive experimental data on its basic properties are still emerging, this guide provides a solid foundation for researchers by summarizing available information and predictive data. The outlined synthesis protocol offers a practical starting point for its preparation, and the discussion of its potential biological targets provides a rationale for further investigation into its therapeutic applications. Future research should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action.

References

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile CAS number and structure

A Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and materials science. Key information includes its chemical structure, physicochemical properties, a detailed experimental protocol for the synthesis of the core pyrimidine scaffold, and its role as a versatile intermediate in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16462-29-6 | [1][2] |

| Molecular Formula | C₇H₈N₄S | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| MDL Number | MFCD00186087 | [1] |

| SMILES | CCSC1=NC=C(C#N)C(N)=N1 | [1] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

Chemical Structure

This compound possesses a pyrimidine core, which is a foundational structure in numerous biologically active compounds. The structure is characterized by:

-

An amino group at position 4.

-

An ethylthio group at position 2.

-

A carbonitrile group at position 5.

The presence of these functional groups makes it a valuable and reactive intermediate for further chemical modifications, particularly in the synthesis of pharmaceutical agents and advanced materials.[3] The SMILES notation for this structure is CCSC1=NC=C(C#N)C(N)=N1.[1]

Synthesis and Experimental Protocols

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is often achieved through a multi-component reaction (MCR), which offers significant advantages in efficiency and diversity for drug discovery processes.[4] A general and effective method involves the three-component reaction of an amidine, malononitrile, and an aldehyde.[4]

General Protocol: Three-Component Synthesis of the 4-Amino-5-pyrimidinecarbonitrile Scaffold

This protocol outlines a thermal aqueous or microwave-assisted method for generating the core pyrimidine structure.[4]

Reactants:

-

Appropriate Aldehyde (e.g., Benzaldehyde)

-

Malononitrile

-

Amidine Hydrochloride (e.g., Benzamidine hydrochloride)

-

Solvent: Water or Toluene

-

Base: Sodium Acetate or Triethylamine

Methodology (Thermal Aqueous Conditions):

-

A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and the amidine hydrochloride (2 mmol) is prepared in water (5 mL).

-

Sodium acetate (2.2 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux for the required duration (typically several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the mixture is cooled to room temperature.

-

The resulting solid precipitate is collected via filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 4-amino-5-pyrimidinecarbonitrile product.[4]

The proposed reaction mechanism involves an initial condensation, followed by a Michael addition, cyclization, and subsequent aromatization (likely through air oxidation) to form the stable pyrimidine ring.[4]

Caption: General workflow for the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. Pyrimidine derivatives are of particular interest in medicinal chemistry due to their wide range of biological activities.

-

Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors used in oncology. Related compounds, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, are explicitly used for preparing pyrimidopyrimidines as protein kinase inhibitors.[5][6][7] The carbonitrile group can act as a crucial hydrogen bond acceptor, binding to key residues like Lys67 in the hinge region of kinases such as PIM-1.[8]

-

Antiproliferative Agents: Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential anti-proliferative agents, showing cytotoxic activities against cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[9] These compounds often target key signaling pathways involved in cancer progression, such as VEGFR-2.[9]

-

Organic and Materials Science: Beyond pharmaceuticals, this compound is a building block for synthesizing advanced materials, including polymers and organic-inorganic hybrids, due to its reactive functional groups.[3]

References

- 1. 16462-29-6|this compound|BLD Pharm [bldpharm.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | 776-53-4 | MOLNOVA [molnova.com]

- 6. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 7. biorbyt.com [biorbyt.com]

- 8. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile from Thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented two-step synthetic pathway for the preparation of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, thiourea. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound from thiourea is efficiently achieved through a two-step process. The initial step involves the S-alkylation of thiourea with an ethylating agent to form the intermediate, S-ethylisothiouronium salt. The subsequent and final step is a cyclocondensation reaction of this salt with a suitable three-carbon synthon, (ethoxymethylene)malononitrile, to construct the desired pyrimidine ring system.

Experimental Protocols

Step 1: Synthesis of S-Ethylisothiouronium Hydroiodide

This procedure is adapted from a general method for the preparation of S-alkylthiourea salts.[1]

Reaction:

Thiourea + Ethyl Iodide → S-Ethylisothiouronium Hydroiodide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |

| Thiourea | 76.12 | 76.1 | 1.0 | 1.0 |

| Ethyl Iodide | 155.97 | 171.6 | 1.1 | 1.1 |

| Ethanol (95%) | - | 300 mL | - | - |

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 76.1 g (1.0 mole) of thiourea, 171.6 g (1.1 moles) of ethyl iodide, and 300 mL of 95% ethanol is prepared.

-

The mixture is warmed on a water bath with the bath temperature maintained at 55-65 °C for 3 hours, with occasional shaking. During this period, all the thiourea should dissolve.

-

Following the complete dissolution of thiourea, the reflux condenser is replaced with a distillation setup.

-

The ethanol and excess ethyl iodide are removed under reduced pressure using a water pump. The temperature of the water bath can be gradually increased to the boiling point of the solvent to facilitate removal.

-

The residual oil is then poured into a beaker and allowed to crystallize. Seeding with a small crystal of the product may expedite crystallization.

-

The resulting solid is pulverized and dried in a desiccator to yield S-ethylisothiouronium hydroiodide.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| S-Ethylisothiouronium Hydroiodide | 232.1 | 216 - 227 | 93 - 98 | 88-90 |

Step 2: Synthesis of this compound

This procedure is based on established methods for the synthesis of 4-aminopyrimidines from amidines and malononitrile derivatives.[2][3]

Reaction:

S-Ethylisothiouronium Hydroiodide + (Ethoxymethylene)malononitrile → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |

| S-Ethylisothiouronium Hydroiodide | 232.10 | 23.2 | 0.1 | 1.0 |

| (Ethoxymethylene)malononitrile | 122.12 | 12.2 | 0.1 | 1.0 |

| Sodium Ethoxide | 68.05 | 6.8 | 0.1 | 1.0 |

| Ethanol (Absolute) | - | 200 mL | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, 6.8 g (0.1 mole) of sodium ethoxide is dissolved in 200 mL of absolute ethanol.

-

To this solution, 23.2 g (0.1 mole) of S-ethylisothiouronium hydroiodide is added portion-wise with stirring.

-

A solution of 12.2 g (0.1 mole) of (ethoxymethylene)malononitrile in 50 mL of absolute ethanol is added dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature and then poured into 500 mL of ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford pure this compound.

Quantitative Data:

| Product | Theoretical Yield (g) | Expected Yield Range (g) | Expected Yield (%) |

| This compound | 18.0 | 13.5 - 15.3 | 75 - 85 |

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a cyclocondensation reaction. The S-ethylisothiouronium cation acts as an amidine equivalent. The reaction is initiated by the Michael addition of the amidine nitrogen to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrimidine ring.

References

Biological Activity of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile and its derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly as anticancer and anti-inflammatory agents. This document synthesizes key findings on their biological effects, focusing on anticancer activity, kinase inhibition, and the underlying molecular mechanisms.

Anticancer Activity

Derivatives of the 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 1: In Vitro Cytotoxicity of 4-Amino-2-(alkylthio)-5-pyrimidinecarbonitrile Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | 2-(methylthio)-6-phenyl-pyrimidin moiety with various substitutions | HCT-116 (Colon) | 1.14 - 32.16 | [1] |

| MCF-7 (Breast) | 1.54 - 32.16 | [1] | ||

| 11e | 2-(methylthio) derivative | HCT-116 (Colon) | 1.14 | [1] |

| MCF-7 (Breast) | 1.54 | [1] | ||

| Series 2 | Thienopyrimidine derivatives | MCF-7 (Breast) | 0.013 - 0.023 | [2] |

| Series 3 | Pyrido[2,3-d]pyrimidine nucleosides | HTB-81 (Prostate) | 0.73 | [3] |

| B16 (Melanoma) | 0.06 - 0.08 | [3] |

Note: Data for direct 2-(ethylthio) analogs is limited in the reviewed literature; the table primarily presents data for closely related 2-(methylthio) and other pyrimidine derivatives to indicate the potential of the core scaffold.

Kinase Inhibition

A significant body of research has focused on the role of pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy.

Table 2: EGFR Kinase Inhibitory Activity

| Compound Series | IC50 (nM) | Reference |

| Pyrimidine-5-carbonitrile derivatives | 8.29 | [4] |

| Thieno[2,3-d]pyrimidines | 9.1 - 28.0 | [2] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Table 3: VEGFR-2 Kinase Inhibitory Activity

| Compound Series | IC50 (µM) | Reference |

| 4-amino-2-thiopyrimidines | 0.12 - 0.19 | |

| Pyrimidine-5-carbonitrile derivatives | 0.53 - 2.41 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (peptide or protein)

-

ATP

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition based on controls (no kinase and vehicle) and determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow.

Caption: General signaling pathway of receptor tyrosine kinase inhibition.

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Caption: Simplified pathway of apoptosis induction by pyrimidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique arrangement of amino, ethylthio, and cyano groups on a pyrimidine core provides multiple reactive sites, enabling the construction of a diverse array of complex molecules. This technical guide explores the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutic agents and functional materials. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and derivatives of 4-amino-5-pyrimidinecarbonitrile are actively investigated for their potential as kinase inhibitors for the treatment of cancer.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₄S | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| CAS Number | 16462-29-6 | |

| Appearance | White to off-white crystalline solid | |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multicomponent reaction, a highly efficient strategy in organic chemistry that allows for the formation of complex products in a single step from three or more starting materials.

A plausible and commonly employed synthetic route involves the condensation of three key components:

-

An amidine, specifically 2-ethyl-2-thiopseudourea.

-

A malononitrile derivative, such as (ethoxymethylene)malononitrile.

-

An ammonia source, which can be implicit in the reaction conditions.

The general mechanism for the synthesis of related 4-amino-5-pyrimidinecarbonitriles involves the initial reaction between the malononitrile derivative and the amidine, followed by cyclization to form the pyrimidine ring.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles

The following is a general protocol adapted from the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives and represents a likely method for the preparation of the title compound.

Materials:

-

Aldehyde (if applicable, for a three-component reaction starting from an aldehyde, malononitrile, and amidine)

-

Malononitrile

-

Amidine hydrochloride (e.g., 2-ethyl-2-thiopseudourea hydrochloride)

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

A mixture of the aldehyde (1 equivalent), malononitrile (1 equivalent), and the amidine hydrochloride (1 equivalent) is prepared.

-

Sodium acetate (1 equivalent) is added to the mixture.

-

The reactants are suspended in a solvent system, typically a mixture of ethanol and water.

-

The reaction mixture is heated to reflux and stirred for a period of 6-8 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with water and cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex heterocyclic systems, particularly fused pyrimidines. The amino and cyano groups are key functional handles that can be readily transformed into other functionalities or incorporated into new ring systems.

Synthesis of Pyrimido[4,5-d]pyrimidines

One of the most significant applications of this building block is in the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is a common scaffold in molecules targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

The synthesis of a pyrimido[4,5-d]pyrimidine core can be initiated by reacting this compound with a suitable cyclizing agent, such as formamide or orthoesters.

Role in Kinase Inhibitor Synthesis

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group of this compound can act as a key hydrogen bond donor. The substituents at the 2- and 5-positions can be further elaborated to occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity to the inhibitor. For instance, derivatives of pyrimidine-5-carbonitrile have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[2]

References

- 1. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific historical details of its initial discovery are not extensively documented in readily available literature, this guide elucidates its chemical properties, plausible synthetic routes based on established pyrimidine chemistry, and its significance as a key intermediate in the development of therapeutic agents. The document summarizes known biological activities of structurally related compounds, suggesting potential applications and mechanisms of action for the title compound. Detailed experimental protocols for analogous syntheses are provided, alongside visualizations of synthetic pathways and potential biological signaling interactions to facilitate further research and development.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of paramount importance in the field of medicinal chemistry. Pyrimidine scaffolds are core components of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs exhibiting anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The subject of this guide, characterized by an amino group at the C4 position, a cyano group at the C5 position, and an ethylthio substituent at the C2 position, represents a versatile building block for the synthesis of more complex molecular architectures. Its structural features make it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Reference |

| CAS Number | 16462-29-6 | [1] |

| Molecular Formula | C₇H₈N₄S | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| SMILES | CCSC1=NC=C(C(N)=N1)C#N | [1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

Synthesis and History

Proposed Synthetic Pathway

A likely synthetic route involves a three-component reaction of an S-ethylisothiourea salt, malononitrile, and a suitable orthoformate equivalent. This method is a variation of the well-established pyrimidine synthesis from amidines and β-dicarbonyl compounds or their equivalents.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Analogous Synthesis

The following is a generalized experimental protocol for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives, adapted from literature procedures for similar compounds[2]. This protocol serves as a template that can be optimized for the specific synthesis of this compound.

Materials:

-

S-Ethylisothiourea hydrobromide or hydrochloride

-

Malononitrile

-

Triethyl orthoformate

-

Sodium ethoxide solution in ethanol

-

Ethanol (anhydrous)

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add S-ethylisothiourea salt and malononitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add triethyl orthoformate to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Significance and Potential Applications

While direct biological activity data for this compound is sparse, its structural analogs and derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities. This compound primarily serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

The amino and cyano groups, along with the reactive ethylthio group, provide multiple points for chemical modification, making this compound a valuable scaffold in medicinal chemistry. It is a precursor for the synthesis of various fused pyrimidine ring systems and other substituted pyrimidines.

Potential as a Kinase Inhibitor Precursor

Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. The related compound, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors[3][4][5]. It is highly probable that this compound serves a similar role in the synthesis of kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.

Caption: Role as a precursor for kinase inhibitors in cell signaling.

Anticancer and Antiviral Potential

Structurally similar pyrimidine derivatives have demonstrated significant potential as anticancer and antiviral agents[6][7]. The 4-aminopyrimidine core is a common feature in molecules designed to interfere with DNA synthesis or other critical cellular processes in cancer cells and viruses. Therefore, derivatives of this compound are attractive candidates for the development of new anticancer and antiviral therapies.

Summary of Quantitative Data

Specific quantitative biological data for this compound is not available in the public domain. However, Table 2 summarizes the reported biological activities of some of its closely related analogs to provide a context for its potential efficacy.

| Compound/Derivative | Biological Activity | IC₅₀ / EC₅₀ | Cell Line / Target | Reference |

| Pyrimidine-5-carbonitrile derivatives | Anticancer (VEGFR-2 inhibitor) | 1.14 - 10.33 µM | HCT-116, MCF-7 | [8] |

| 4-Amino-5-arylpyrimidines | Anti-inflammatory | - | Carrageenan-induced edema | General knowledge |

| 4-Amino-thieno[2,3-d]pyrimidine derivatives | Anticancer (Tie-2 inhibitor) | 0.07 µM | Tie-2 Kinase | [9] |

| Pyrido[2,3-d]pyrimidine nucleosides | Cytotoxic | 0.73 µM | HTB-81 (prostate cancer) | [10] |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While its own discovery and history are not well-documented, its utility as a versatile synthetic intermediate is evident from the numerous studies on its structural analogs. The established synthetic routes for similar pyrimidine derivatives provide a solid foundation for its preparation. The known biological activities of related compounds, particularly as precursors for kinase inhibitors and anticancer agents, highlight the promising avenues for future research involving this molecule. Further investigation into the direct biological properties of this compound and the development of novel derivatives are warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on such endeavors.

References

- 1. 16462-29-6|this compound|BLD Pharm [bldpharm.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | 776-53-4 | MOLNOVA [molnova.com]

- 4. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 5. biorbyt.com [biorbyt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Pyrimidinecarbonitriles: A Technical Guide to Their Expanding Role in Medicinal Chemistry

For Immediate Release

A comprehensive technical guide detailing the burgeoning significance of pyrimidinecarbonitrile derivatives in modern drug discovery and development. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough review of their therapeutic applications, underlying mechanisms of action, and the experimental methodologies pivotal to their evaluation.

The pyrimidinecarbonitrile core, a privileged scaffold in medicinal chemistry, has demonstrated remarkable versatility, leading to the discovery of potent and selective modulators of various biological targets. This guide provides a detailed exploration of these derivatives across key therapeutic areas, including oncology, virology, and neurodegenerative and inflammatory disorders.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrimidinecarbonitrile derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of pyrimidinecarbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of several cancers.[1] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.

Table 1: In Vitro Anticancer and EGFR Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives

| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 11b | HCT-116 | 3.37 | [1] |

| HepG-2 | 3.04 | [1] | |

| MCF-7 | 4.14 | [1] | |

| A549 | 2.4 | [1] | |

| EGFRWT | 0.09 | [1] | |

| EGFRT790M | 4.03 | [1] | |

| 10b | HepG2 | 3.56 | [2] |

| A549 | 5.85 | [2] | |

| MCF-7 | 7.68 | [2] | |

| EGFR | 0.00829 | [2] |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Pyrimidinecarbonitrile derivatives have been successfully developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.

Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidinecarbonitrile Derivatives

| Compound | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 11e | HCT-116 | 1.14 | [3] |

| MCF-7 | 1.54 | [3] | |

| VEGFR-2 | 0.61 | [3] | |

| 12b | VEGFR-2 | 0.53 | [3] |

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain pyrimidinecarbonitrile derivatives have been shown to target this pathway, inducing apoptosis in cancer cells.

Table 3: PI3K/AKT Pathway Inhibitory Activities of a Pyrimidinecarbonitrile Derivative

| Compound | Target Kinase | IC50 (µM) | Reference |

| 7f | PI3Kδ | 6.99 | |

| PI3Kγ | 4.01 | ||

| AKT-1 | 3.36 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

A common and efficient method for the synthesis of pyrimidine-5-carbonitrile derivatives is a one-pot, three-component reaction.[4][5]

-

Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or thiourea (1.8 mmol) is prepared.

-

Catalyst: A catalytic amount of a suitable catalyst, such as ammonium chloride, is added to the reaction mixture.[5]

-

Reaction Conditions: The mixture is heated, often under solvent-free conditions, at a temperature around 110°C.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then typically triturated with a solvent like ethanol, filtered, and purified by recrystallization from an appropriate solvent to afford the desired pyrimidine-5-carbonitrile derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidinecarbonitrile derivatives for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

-

Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for measuring kinase activity and screening for inhibitors due to their high sensitivity and low background.[3][9][10][11][12] The following is a general protocol for an EGFR kinase assay.

-

Reagent Preparation: Prepare the necessary reagents, including the EGFR enzyme, a biotinylated substrate (e.g., TK Substrate-biotin), ATP, and the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

-

Enzymatic Reaction: In a 384-well plate, add the EGFR enzyme, the pyrimidinecarbonitrile inhibitor at various concentrations, and the biotinylated substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and initiate the detection process by adding the HTRF detection reagents.

-

Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for the formation of the FRET complex.

-

Signal Measurement: Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[13][14][15][16]

-

Cell Treatment: Treat the cancer cells with the pyrimidinecarbonitrile derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Expanding Therapeutic Horizons: Neurodegenerative and Anti-inflammatory Applications

Beyond oncology, the therapeutic potential of pyrimidinecarbonitrile derivatives is being explored in other critical areas of unmet medical need.

Alzheimer's Disease

Recent studies have suggested that pyrimidine derivatives may have therapeutic potential in Alzheimer's disease by targeting various pathological mechanisms, including the inhibition of enzymes like acetylcholinesterase and the modulation of pathways involved in the production of amyloid-beta peptides.[17][18][19][20][21] Further research is ongoing to elucidate the precise mechanisms and validate the efficacy of pyrimidinecarbonitriles in this complex neurodegenerative disorder.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are also gaining significant attention.[22][23][24][25][26] These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential in treating a range of inflammatory conditions.

This technical guide provides a snapshot of the current landscape of pyrimidinecarbonitrile derivatives in medicinal chemistry. The continued exploration of this versatile scaffold holds immense promise for the development of novel and effective therapies for a multitude of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]

- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Progress in the study of anti-Alzheimer's disease activity of pyrimidine-containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic and molecular docking studies to pyrimidine drug using Mn3O4 nanoparticles to explore potential anti-Alzheimer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile

Application Note

This document provides a detailed protocol for the synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile, a key intermediate in the development of various therapeutic agents. This pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, suitable for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities. The title compound, this compound, is a valuable synthon for the elaboration of diverse chemical libraries. Its structural features, including the amino and cyano groups, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of novel drug candidates. The presented protocol is based on the well-established cyclocondensation reaction between (ethoxymethylene)malononitrile and S-ethylisothiourea, which provides an efficient route to the desired product.

Reaction Scheme

The synthesis of this compound is achieved through a one-pot cyclocondensation reaction. The reaction involves the nucleophilic attack of S-ethylisothiourea on (ethoxymethylene)malononitrile, followed by intramolecular cyclization and elimination of ethanol to yield the pyrimidine ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| (Ethoxymethylene)malononitrile | 98% purity |

| S-Ethylisothiourea hydroiodide | 98% purity |

| Sodium ethoxide | 21% solution in ethanol or prepared in situ from sodium metal and absolute ethanol |

| Absolute Ethanol | Anhydrous, 200 proof |

| Diethyl ether | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Buchner funnel and filter paper | |

| Standard laboratory glassware |

Procedure

-

Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of S-Ethylisothiourea: To the prepared sodium ethoxide solution, add S-ethylisothiourea hydroiodide (1.0 eq) and stir the mixture at room temperature for 15-20 minutes.

-

Addition of (Ethoxymethylene)malononitrile: To the resulting suspension, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

-

Isolation of the Product: Pour the concentrated reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 180.23 g/mol |

| Theoretical Yield | Based on 1.0 eq of limiting reagent |

| Expected Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138-140 °C |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Handle sodium metal with extreme care. It is highly reactive with water and moisture. The preparation of sodium ethoxide should be carried out under anhydrous conditions and an inert atmosphere.

-

(Ethoxymethylene)malononitrile is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Ethanol and diethyl ether are flammable solvents. Avoid open flames and sources of ignition.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This intermediate is of significant value to researchers and scientists in the field of drug development, enabling the exploration of novel chemical space in the quest for new therapeutic agents. Adherence to the detailed experimental procedure and safety precautions will ensure a successful synthesis of this important building block.

Multi-component Reaction for the Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives via multi-component reactions (MCRs). These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4]

Introduction

4-Amino-5-pyrimidinecarbonitrile and its derivatives constitute a critical class of heterocyclic compounds in pharmaceutical research.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules and approved drugs.[3][4][5] Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials. This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced reaction times, and operational simplicity.[6]

This note focuses on a widely utilized one-pot, three-component reaction involving an aldehyde, malononitrile, and an amidine hydrochloride to yield the desired 4-amino-5-pyrimidinecarbonitrile derivatives.[1][2] Variations of this reaction, including the use of different catalysts and reaction conditions, will be discussed.

Reaction Principle

The synthesis proceeds through a cascade of reactions initiated by the Knoevenagel condensation of an aldehyde with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the amidine, subsequent cyclization, and aromatization to afford the final 4-amino-5-pyrimidinecarbonitrile product.[1]

Applications in Drug Development

Derivatives of 4-amino-5-pyrimidinecarbonitrile have shown promise in various therapeutic areas:

-

Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, with some showing significant activity in carrageenan-induced rat paw edema tests.[2][7]

-

Anticancer Agents: The pyrimidine core is a key pharmacophore in many anticancer drugs.[5] Derivatives of 4-amino-5-pyrimidinecarbonitrile have been investigated as potential inhibitors of crucial signaling pathways in cancer, such as those involving VEGFR-2 and EGFR.[8][9]

-

Antiviral and Antimicrobial Agents: The versatile pyrimidine scaffold has also been explored for the development of novel antiviral and antimicrobial compounds.[3][10]

Experimental Protocols

Protocol 1: Thermal Aqueous Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives in water, an environmentally benign solvent.[1][2]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Amidine hydrochloride (e.g., benzamidine hydrochloride) (2 mmol)

-

Sodium acetate (2 mmol)

-

Water (50 mL)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

Combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) in a round-bottom flask.

-

Add 50 mL of water and 5 mL of ethanol to the flask.

-

Attach a reflux condenser and place the flask on a stirring plate with a heating mantle.

-

Heat the mixture to reflux with constant stirring for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/n-hexane mixture) to obtain the pure 4-amino-5-pyrimidinecarbonitrile derivative.[11]

Protocol 2: Microwave-Assisted Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives

This protocol utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often improved yields.[1]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Amidine hydrochloride (1 mmol)

-

Sodium acetate (1 mmol)

-

Water (10 mL)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and sodium acetate (1 mmol).

-

Add 10 mL of water to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (typically 5-15 minutes).

-

Monitor the internal pressure and temperature throughout the reaction.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate. Collect the solid by filtration and wash with cold water.

-

Purify the product by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various 4-amino-5-pyrimidinecarbonitrile derivatives using the described multi-component reaction.

Table 1: Synthesis of 4-amino-5-pyrimidinecarbonitrile Derivatives under Thermal Conditions [1][2]

| Entry | Aldehyde | Amidine Hydrochloride | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | Benzamidine | 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | 6 | 78 | 230-232 |

| 2 | 4-Chlorobenzaldehyde | Benzamidine | 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | 7 | 85 | 192-194 |

| 3 | 4-Methylbenzaldehyde | Benzamidine | 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | 6.5 | 82 | 210-212 |

| 4 | 2-Thiophenecarboxaldehyde | Benzamidine | 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | 8 | 75 | 200 |

Table 2: Comparison of Thermal vs. Microwave-Assisted Synthesis [1]

| Product | Method | Reaction Time | Yield (%) |

| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Thermal (Reflux) | 6 hours | 78 |

| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Microwave | 10 minutes | 92 |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | Thermal (Reflux) | 7 hours | 85 |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | Microwave | 8 minutes | 95 |

Visualizations

Caption: Experimental workflow for the one-pot synthesis of 4-amino-5-pyrimidinecarbonitrile.

Caption: Simplified reaction mechanism for the formation of 4-amino-5-pyrimidinecarbonitrile.

Conclusion

The multi-component synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives is a highly efficient and versatile method for accessing a diverse range of potentially bioactive compounds. The protocols outlined provide a solid foundation for researchers in organic synthesis and drug discovery to explore this important class of molecules. The use of environmentally friendly solvents and energy-efficient microwave technology further enhances the appeal of these synthetic strategies.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 5. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 6. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

Purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in research and pharmaceutical development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active pyrimidine derivatives. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological screening and synthesis of more complex molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures.

Principle of Recrystallization

Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.

Safety and Handling

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

-

Handle the compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Solvent Selection and Solubility

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

-

Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

-

Not react with the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Have a boiling point below the melting point of the compound to prevent it from oiling out.

-

Be non-toxic, inexpensive, and non-flammable, if possible.

Based on the general solubility of similar aminopyrimidine derivatives, several common laboratory solvents can be considered for the recrystallization of this compound. Preliminary solubility tests are essential to determine the optimal solvent or solvent mixture.

Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)

| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Suitability for Recrystallization |

| Water | Sparingly Soluble | Moderately Soluble | Possible, may require large volumes |

| Ethanol | Sparingly Soluble | Soluble | Good Candidate |

| Methanol | Sparingly Soluble | Soluble | Good Candidate |

| Acetone | Moderately Soluble | Very Soluble | Potential for high loss of product |

| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Possible candidate |

| Dichloromethane | Soluble | Very Soluble | Unlikely to be a good solvent |

| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent |

Note: This table presents hypothetical data. Actual solubility must be determined experimentally.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the primary solvent. Adjustments may be necessary based on the initial purity of the compound and the results of preliminary solubility tests.

Materials and Equipment:

-

Crude this compound

-

Ethanol (reagent grade)

-

Distilled water (for potential solvent mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

-

Vacuum oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

Add a small volume of ethanol to the flask, enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present after dissolution, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.

-

Pour the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities.

-

-

Crystallization:

-

Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

-

Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

-

Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

-

-

Washing:

-

With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

-

-

Drying:

-

Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

-

Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

-

-

Analysis:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

-

Calculate the percent recovery.

-

Further analysis by techniques such as HPLC, NMR, or mass spectrometry can be performed to confirm the purity and identity of the compound.

-

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |